2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is a compound that belongs to the isoindole family, which is known for its significance in various biological activities and applications in medicinal chemistry. This compound features a unique structure characterized by a dihydroisoindole framework with a propargyl substituent, which contributes to its reactivity and potential therapeutic effects.
The compound can be synthesized through various methods, primarily involving the reaction of propargyl amines with suitable electrophiles or through cyclization reactions involving acetylenes. The synthesis processes often utilize catalysts and specific reaction conditions to achieve optimal yields.
2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing heterocycles, which are crucial in pharmaceutical chemistry due to their diverse biological activities.
The synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole can be achieved through several methodologies:
The synthesis often requires careful control of reaction parameters such as temperature, solvent choice (commonly dioxane), and catalyst loading. For example, a typical reaction might involve stirring α,α'-dibromo-o-xylene with a propargyl amine in dioxane at room temperature for a specified duration while monitoring progress via thin-layer chromatography.
The molecular structure of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole features:
Key structural data includes:
2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole can participate in various chemical reactions:
The reactivity profile of this compound is influenced by both its electronic properties and steric factors associated with the substituents on the isoindole ring.
The mechanism of action for 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Data from studies suggest that isoindoles may exhibit:
Key physical properties include:
Chemical properties include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for characterization. For instance, NMR spectra provide insights into the hydrogen environment and confirm structural integrity.
The applications of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole are diverse:
The 2,3-dihydro-1H-isoindole core features a benzene ring fused to a five-membered nitrogen-containing heterocycle with reduced double-bond character compared to aromatic isoindoles. This semi-saturated architecture confers significant conformational flexibility while maintaining planarity in the aromatic moiety. When substituted with a propargyl group at the N2 position, as in 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole (C₁₁H₁₁N, MW 157.21 g/mol), the molecule gains a linear, electron-deficient alkyne moiety that profoundly influences its physicochemical behavior and synthetic utility [1].
Molecular Architecture and Properties:The scaffold exhibits a non-planar conformation at the pyrrolidine-like ring, creating a distinctive three-dimensional profile that enhances receptor binding complementarity. The terminal alkyne (-C≡C-H) introduces a dipole moment (μ ≈ 2.5 D) and moderate lipophilicity (calculated logP ≈ 2.1-2.4), which collectively promote membrane permeability in biological systems. Key structural parameters include:
Table 1: Key Molecular Properties of 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₁N | — |
Molecular Weight | 157.21 g/mol | Mass spectrometry |
Hydrogen Bond Acceptors | 1 | Computational prediction |
Hydrogen Bond Donors | 1 (N-H) | Spectroscopic analysis |
Rotatable Bonds | 2 (propargyl chain) | Molecular modeling |
Topological Polar Surface Area | 12.36 Ų | Computational calculation |
logP | 2.1-2.4 | Reversed-phase HPLC |
Synthetic Accessibility and Modification:Industrial-scale synthesis typically employs N-alkylation of 2,3-dihydro-1H-isoindole with propargyl bromide under basic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt (C₁₁H₁₂ClN, MW 193.67 g/mol). This salt exhibits enhanced crystallinity and stability compared to the free base. Continuous flow reactors have been successfully implemented for large-scale production (up to 5g batches) to control exothermic reactions and minimize byproduct formation. Purification challenges arise from the compound's sensitivity to silica gel-induced oxidation, necessitating crystallization from ethanol/ether mixtures (4:1 v/v) to obtain >95% pure hydrochloride salt as white needles [1] [7].
Characterization Signatures:Nuclear magnetic resonance spectroscopy reveals distinctive patterns:
The strategic incorporation of propargyl groups into heterocyclic systems has generated compounds with remarkable biological activities. The terminal alkyne in 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole serves dual roles: as a pharmacophore element directly influencing target interactions, and as a synthetic handle for diversification via click chemistry. This bifunctionality has positioned propargyl-isoindoles as valuable scaffolds in central nervous system (CNS) drug discovery and enzyme inhibition therapeutics [2].
Dopamine Receptor Targeting:Structural optimization of 2,3-dihydro-1H-isoindoles led to the discovery of high-affinity dopamine D₃ receptor ligands. The 5-methanesulfonyloxy derivative (compound 19) demonstrated exceptional binding affinity (pKᵢ 8.3) and selectivity (>100-fold over D₂ receptors). This analog exhibited >200-fold selectivity against a panel of 63 receptors and ion channels, highlighting the pharmacological precision achievable through strategic substitution of the isoindole core. Molecular modeling suggests the propargyl group contributes to this selectivity by occupying a distinct subpocket in the D₃ receptor binding site [2].
Enzyme Inhibition Applications:Isoindole derivatives bearing propargyl modifications have emerged as potent enzyme inhibitors:
Click Chemistry Utility:The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating rapid generation of molecular diversity. This "click chemistry" approach has produced over 50 characterized triazole conjugates for structure-activity relationship studies:Compound + R-N₃ → CuSO₄/NaAsc → Triazole Derivative
Reaction efficiency exceeds 85% yield under mild conditions, enabling construction of focused libraries for biological screening. Additionally, the alkyne participates in electrophilic reactions, with bromination (Br₂/FeBr₃) yielding di-substituted analogues (44% yield) and nitration (HNO₃/H₂SO₄) producing mono-nitro products (62% yield) primarily at the 4- and 7-positions of the isoindole ring [1].
The therapeutic application of isoindoline derivatives has undergone three distinct evolutionary phases, reflecting changing paradigms in medicinal chemistry. The journey began with simple phthalimide derivatives and progressed to sophisticated receptor-targeted agents featuring strategic propargyl modifications [5] [6] [10].
Initial Phase: Simple Phthalimides (1960s-1990s)Early exploration focused on unsubstituted phthalimide scaffolds, exemplified by compounds like N-ethylphthalimide and N-propargylphthalimide (CAS 7223-50-9). These first-generation compounds served primarily as synthetic intermediates rather than therapeutic agents. The discovery of thalidomide's teratogenic effects temporarily slowed development, though research continued on non-teratogenic derivatives [10].
Second Phase: Functionalized Isoindolines (1990s-2010s)Strategic functionalization marked the second generation:
Table 2: Evolution of Isoindoline-Based Therapeutics
Time Period | Development Milestone | Representative Compound | Therapeutic Application |
---|---|---|---|
1960s-1980s | Basic phthalimide chemistry | N-Propargylphthalimide (CAS 7223-50-9) | Synthetic intermediate |
1997 | Dopamine D₃ receptor ligands | 5-Methanesulfonyloxy derivative | CNS disorders |
2004 | Heparanase inhibitors | 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | Anti-cancer/anti-angiogenic |
2010s | Propargyl-clickable derivatives | 2-(Prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole | Targeted drug discovery |
Current Era: Targeted Propargyl Derivatives (2010s-Present)Modern approaches leverage the propargyl group for both synthetic and pharmacological advantages:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0